4h,8h-Dibenzo[cd,mn]pyrene-4,8-dione
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Overview
Description
4h,8h-Dibenzo[cd,mn]pyrene-4,8-dione is a polynuclear aromatic compound known for its unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4h,8h-Dibenzo[cd,mn]pyrene-4,8-dione typically involves a two-electron reduction of tetrabutylammonium 3,4-dioxo-4H,8H-dibenzo[cd,mn]pyren-12-olate. This reduction yields a trioxy derivative of dibenzo[cd,mn]pyrene, which is stable in solution and exhibits a triplet ground state . The reduction reactions are studied using cyclic voltammetry, UV–VIS spectroscopy, and EPR spectroscopy .
Industrial Production Methods: The process requires careful handling due to the potential for violent reactions during synthesis .
Chemical Reactions Analysis
Types of Reactions: 4h,8h-Dibenzo[cd,mn]pyrene-4,8-dione undergoes various chemical reactions, including reduction and oxidation. The two-electron reduction of this compound results in the formation of a trioxy derivative .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include tetrabutylammonium and other reducing agents. The reactions are typically conducted under controlled conditions to ensure stability and prevent unwanted side reactions .
Major Products Formed: The major product formed from the reduction of this compound is its trioxy derivative, which exhibits unique electronic properties and stability in solution .
Scientific Research Applications
4h,8h-Dibenzo[cd,mn]pyrene-4,8-dione has several scientific research applications, particularly in the fields of chemistry and materials science. Its unique structural properties make it a valuable compound for studying high-spin derivatives of non-Kekulé polynuclear aromatic compounds .
Mechanism of Action
The mechanism of action of 4h,8h-Dibenzo[cd,mn]pyrene-4,8-dione involves its ability to undergo reduction reactions, resulting in the formation of stable trioxy derivatives. These derivatives exhibit unique electronic properties due to the presence of triplet ground states . The molecular targets and pathways involved in these reactions are primarily related to the electronic structure of the compound and its ability to stabilize high-spin states .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4h,8h-Dibenzo[cd,mn]pyrene-4,8-dione include:
- 7,8-dioxo-7H,8H-dibenzo[de,hi]naphthacene
- 7,9-dioxo-7H,9H-dibenzo[de,jk]pentacene
Uniqueness: this compound is unique due to its ability to form stable trioxy derivatives with triplet ground states. This property distinguishes it from other similar compounds, which may not exhibit the same level of stability or electronic properties .
Properties
CAS No. |
65171-43-9 |
---|---|
Molecular Formula |
C22H10O2 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
hexacyclo[11.7.1.13,19.02,7.09,21.015,20]docosa-1,3(22),4,6,9(21),10,12,15,17,19-decaene-8,14-dione |
InChI |
InChI=1S/C22H10O2/c23-21-13-6-1-4-11-10-12-5-2-7-14-18(12)20(17(11)13)19-15(21)8-3-9-16(19)22(14)24/h1-10H |
InChI Key |
WTGXVKRTQMVSQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=C4C(=CC=C3)C(=O)C5=CC=CC6=C5C4=C2C(=C1)C6=O |
Origin of Product |
United States |
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